BenchChemオンラインストアへようこそ!

2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide

Gallium-resistance AXL kinase Non-small cell lung cancer

2-(1-Ethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide (CAS 1004643-75-7) is a heterocyclic small molecule bearing a quinoline core linked to a 1-ethylpyrazole moiety via a carbohydrazide functional group. The compound has a molecular formula of C₁₅H₁₅N₅O and a molecular weight of 281.31 g/mol.

Molecular Formula C15H15N5O
Molecular Weight 281.31 g/mol
CAS No. 1004643-75-7
Cat. No. B3334910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide
CAS1004643-75-7
Molecular FormulaC15H15N5O
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
InChIInChI=1S/C15H15N5O/c1-2-20-9-10(8-17-20)14-7-12(15(21)19-16)11-5-3-4-6-13(11)18-14/h3-9H,2,16H2,1H3,(H,19,21)
InChIKeyYNRIQIOICXRRQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Ethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide (CAS 1004643-75-7) Procurement Guide: Core Structure and Differentiation Profile


2-(1-Ethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide (CAS 1004643-75-7) is a heterocyclic small molecule bearing a quinoline core linked to a 1-ethylpyrazole moiety via a carbohydrazide functional group. The compound has a molecular formula of C₁₅H₁₅N₅O and a molecular weight of 281.31 g/mol . It was identified as a lead compound through virtual screening of an AXL kinase homology model and demonstrated potent anti-proliferative effects against gallium-resistant lung adenocarcinoma cells [1]. This scaffold is primarily applied in oncology research, particularly in the study of gallium-resistance pathways and AXL kinase inhibition.

Why In-Class Quinoline-4-carbohydrazide Analogs Cannot Substitute for CAS 1004643-75-7 in Gallium-Resistance Research


Within the quinoline-4-carbohydrazide chemotype, subtle structural modifications profoundly alter biological activity profiles. CAS 1004643-75-7 carries a specific 1-ethyl substitution on the pyrazole ring, which distinguishes it from closely related analogs such as the 1,5-dimethyl variant (CAS 1004643-74-6) or the 1-ethyl-5-methyl variant (CAS 1004643-76-8). These structural differences influence electronic distribution, steric complementarity with the AXL kinase ATP-binding pocket, and ultimately anti-proliferative potency. The 2014 study by Oyewumi et al. demonstrated that CAS 1004643-75-7 (compound 5476423) emerged as the most potent lead from an eight-series virtual screening campaign, achieving an 80-fold potency increase over the baseline gallium acetylacetonate in gallium-resistant cells [1]. This specific potency advantage is not generalizable to other in-class compounds and must be verified experimentally before substituting any analog in gallium-resistance or AXL-pathway studies.

Head-to-Head Quantitative Differentiation of 2-(1-Ethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide (CAS 1004643-75-7) for Procurement Decisions


80-Fold Potency Advantage Over Gallium Acetylacetonate in Gallium-Resistant Lung Cancer Cells

CAS 1004643-75-7 (compound 5476423) demonstrated an 80-fold increase in anti-proliferative potency compared to gallium acetylacetonate (GaAcAc) when tested against gallium-resistant (R) human lung adenocarcinoma A549 cells [1]. The comparator GaAcAc represents the gallium-based standard agent against which resistance had developed, making this a clinically relevant baseline. The lead compound 7919469 achieved only a 13-fold increase, underscoring the superior activity of 5476423 within this screening set.

Gallium-resistance AXL kinase Non-small cell lung cancer

Confirmed AXL Protein Suppression in Gallium-Resistant vs. Sensitive Cells

In the same study, treatment of gallium-resistant A549 cells with CAS 1004643-75-7 (compound 5476423) significantly suppressed the elevated AXL protein expression observed in resistant cells compared to gallium-sensitive (S) A549 cells [1]. The AXL suppression correlated with the anti-proliferative activity, supporting target engagement. The comparator 7919469 was also active but less potent, and quantitative AXL suppression levels relative to control were not numerically reported for direct comparison.

AXL kinase Biomarker modulation Drug resistance

2-Fold Enhancement of Gallium Acetylacetonate Efficacy in Combination Therapy

Co-treatment of gallium-resistant A549 cells with CAS 1004643-75-7 (compound 5476423) and GaAcAc increased the efficacy of GaAcAc by 2-fold, while combination with compound 7919469 increased GaAcAc efficacy by only 1.2-fold [1]. This demonstrates that CAS 1004643-75-7 is not only more potent as a single agent but also more effective in resensitizing resistant cells to gallium-based therapy.

Combination therapy Gallium resistance reversal Synergy

Structural Distinction from Closest Commercial Analogs

The pyrazole ring of CAS 1004643-75-7 bears a single ethyl group at the N1 position, whereas the closest commercial analogs carry an additional methyl group at the C5 position: 2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide (CAS 1004643-76-8; MW = 295.34) and 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide (CAS 1004643-74-6; MW = 281.31) . The absence of the C5 methyl group in CAS 1004643-75-7 preserves a sterically less hindered pyrazole ring, which may favor deeper occupancy in the AXL kinase hydrophobic pocket. No published biological data are available for the 5-methyl or 1,5-dimethyl analogs, meaning their activity against gallium-resistant cells or AXL kinase cannot be assumed equivalent.

SAR Pyrazole substitution Scaffold uniqueness

Optimal Research and Procurement Applications for 2-(1-Ethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide (CAS 1004643-75-7)


Gallium-Resistant Non-Small Cell Lung Cancer (NSCLC) Model Studies

The compound is directly applicable as a positive control or tool compound in A549 gallium-resistant NSCLC models. Its 80-fold potency advantage over GaAcAc [1] and confirmed AXL protein suppression make it suitable for probing resistance mechanisms and validating new AXL-targeting hypotheses.

AXL Kinase Pathway Deconvolution and Biomarker Discovery

Researchers investigating AXL kinase signaling can employ CAS 1004643-75-7 as a pathway-selective probe, given that its anti-proliferative activity correlates with AXL protein downregulation in resistant cells [1]. This is particularly relevant for studies comparing AXL-dependent vs. AXL-independent resistance.

Combination Therapy Screening with Gallium-Based Agents

The demonstrated 2-fold enhancement of GaAcAc activity upon co-treatment with CAS 1004643-75-7 [1] positions this compound as a reference for screening synergistic combinations aimed at overcoming gallium resistance in lung adenocarcinoma.

Structure-Activity Relationship (SAR) Expansion Around the Quinoline-Pyrazole Scaffold

Medicinal chemistry groups seeking to explore the SAR of quinoline-4-carbohydrazide AXL inhibitors should select CAS 1004643-75-7 as the benchmark scaffold. Its unique N1-ethyl pyrazole substitution without a C5 methyl group provides a defined starting point for systematic derivatization and optimization.

Quote Request

Request a Quote for 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.